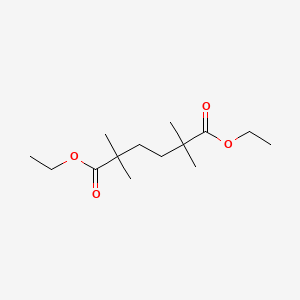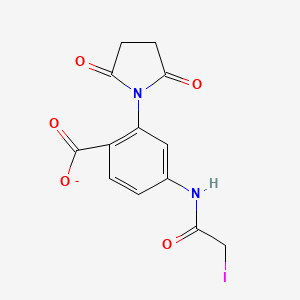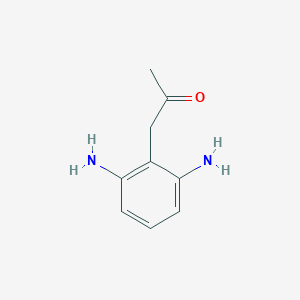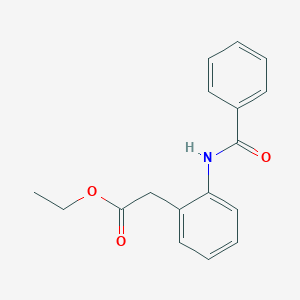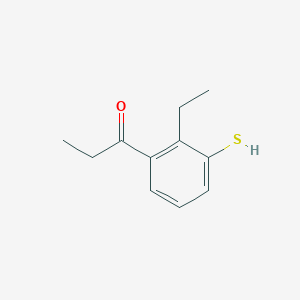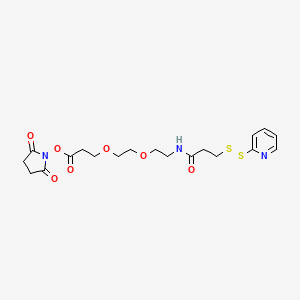
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate is a complex organic compound with the molecular formula C16H19N3O8. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of novel antibody-drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by the addition of ethoxy groups through a series of etherification reactions . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(pyridin-2-yldisulfanyl)propanamido)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
- Catalysts
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Properties
Molecular Formula |
C19H25N3O7S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H25N3O7S2/c23-15(7-14-30-31-16-3-1-2-8-21-16)20-9-11-28-13-12-27-10-6-19(26)29-22-17(24)4-5-18(22)25/h1-3,8H,4-7,9-14H2,(H,20,23) |
InChI Key |
LDTGPHMYBSIGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


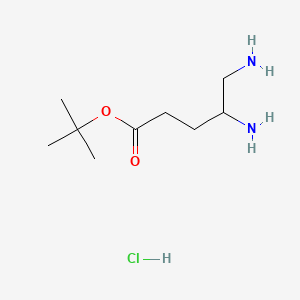

![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
